9-Nonadecyne

Carbon Nanotube Dispersion Covalent Functionalization Solubility Enhancement

9-Nonadecyne (nonadec-9-yne) is a long-chain, symmetrical internal alkyne (C₁₉H₃₆) with the triple bond precisely at the C9 position. With a molecular weight of 264.48 g/mol and a density of 0.787 g/mL at 25°C, this compound is characterized by its linear, saturated alkyl segments flanking the internal triple bond.

Molecular Formula C19H36
Molecular Weight 264.5 g/mol
CAS No. 106073-69-2
Cat. No. B019142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nonadecyne
CAS106073-69-2
Molecular FormulaC19H36
Molecular Weight264.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC#CCCCCCCCC
InChIInChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
InChIKeyMEFQREHYTRZXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Nonadecyne (CAS 106073-69-2): A Symmetrical C19 Internal Alkyne for Precision Materials and Organic Synthesis


9-Nonadecyne (nonadec-9-yne) is a long-chain, symmetrical internal alkyne (C₁₉H₃₆) with the triple bond precisely at the C9 position . With a molecular weight of 264.48 g/mol and a density of 0.787 g/mL at 25°C, this compound is characterized by its linear, saturated alkyl segments flanking the internal triple bond . Unlike terminal alkynes, 9-Nonadecyne possesses no acidic acetylenic proton, imparting distinct chemical stability and reactivity profiles that are leveraged in advanced materials functionalization, self-assembled monolayers, and the synthesis of complex lipids and liquid crystals .

Why 1-Nonadecyne or Shorter Alkynes Cannot Directly Replace 9-Nonadecyne in Specialized Applications


Generic substitution of 9-Nonadecyne with its terminal isomer, 1-Nonadecyne, or other long-chain alkynes is scientifically unsound due to fundamental differences in physical properties and chemical reactivity. The internal triple bond of 9-Nonadecyne eliminates the acidic terminal proton (pKa ~25 for terminal alkynes), rendering it significantly less reactive in metal-catalyzed coupling and addition reactions that proceed via terminal metal-acetylide intermediates [1]. This structural isomerism also produces measurable differences in bulk properties; for example, 9-Nonadecyne possesses a density of 0.787 g/mL, which is 2.3% lower than the 0.8054 g/mL reported for 1-Nonadecyne, impacting its behavior in solvent systems and composite formulations . Furthermore, the symmetrical, internal architecture of 9-Nonadecyne is critical for applications requiring uniform molecular packing, such as in self-assembled monolayers or liquid crystal matrices, where terminal alkynes would introduce undesirable dipole moments and packing defects [2].

Quantitative Differentiation of 9-Nonadecyne: Head-to-Head Performance and Property Benchmarks


9-Nonadecyne-Functionalized SWNTs Exhibit Nearly Doubled Solubility Compared to Shorter-Chain Butyl-Functionalized SWNTs

A direct head-to-head study by Rai et al. (2007) quantified the solubility of single-walled carbon nanotubes (SWNTs) functionalized with different sidewall groups in 102% sulfuric acid. Adding butyl groups increased SWNT solubility only marginally, whereas the introduction of 9-nonadecyne groups roughly doubled the solubility of SWNTs [1]. This significant performance leap is attributed to the long C19 alkyl chains enhancing solvent-polymer interactions and promoting de-bundling of the nanotube aggregates.

Carbon Nanotube Dispersion Covalent Functionalization Solubility Enhancement

Physical Property Benchmark: Lower Density of 9-Nonadecyne versus 1-Nonadecyne Enables Gravimetric Differentiation

A cross-study comparison of supplier and database physical properties reveals a quantifiable density difference between the positional isomers 9-Nonadecyne and 1-Nonadecyne. 9-Nonadecyne (98% purity) is reported with a density of 0.787 g/mL , whereas 1-Nonadecyne is listed with a density of 0.8054 g/mL . Calculated as a 2.3% lower density (Δρ = 0.0184 g/mL), this difference, though modest, is analytically detectable and sufficient to affect buoyancy, concentration calculations, and phase behavior in multi-component organic mixtures where precise gravimetric metering is required.

Physical Organic Chemistry Material Formulation Analytical Reference

Class-Level Reactivity Advantage: Internal Alkyne Architecture Provides Superior Stability Against Acid/Base Side Reactions

As a class, symmetrical internal alkynes like 9-Nonadecyne lack an acidic terminal proton (pKa ~25 for RC≡CH), in stark contrast to terminal alkynes such as 1-Nonadecyne [1]. This structural distinction, while class-level, translates into a quantifiable absence of reactivity: terminal alkynes readily form explosive metal acetylides with Ag⁺ or Cu⁺ and undergo rapid deprotonation by strong bases, while internal alkynes remain inert under these conditions. This differential stability is not merely qualitative; it directly impacts handling safety and the permissible reaction conditions for synthetic elaboration, allowing 9-Nonadecyne to be used in multi-step syntheses where terminal alkynes would require protection.

Synthetic Chemistry Chemical Stability Reaction Selectivity

Verified High Purity (98%) from Authoritative Supplier Ensures Reproducibility in Sensitive Material Science Applications

The reproducibility of nanomaterial functionalization and self-assembly experiments is critically dependent on precursor purity. 9-Nonadecyne is commercially available at a verified purity of 98% from established suppliers such as ABCR . While many specialized C19 alkynes are available only in technical grade or as crude synthetic intermediates, this specification-guaranteed purity level provides a procurement advantage. Competing terminal alkynes, such as 1-Nonadecyne, are often listed without a certified purity threshold, introducing batch-to-batch variability that can undermine sensitive surface chemistry and polymerization reactions.

Material Science Reproducibility Quality Assurance

Definitive Application Scenarios for 9-Nonadecyne Based on Verified Evidence


Covalent Functionalization of Carbon Nanotubes for High-Performance Dispersions

Rai et al. (2007) demonstrated that covalently attaching 9-nonadecyne groups to the sidewalls of SWNTs doubles their solubility in 102% sulfuric acid compared to butyl-functionalized analogues [1]. This application is specifically suited for researchers developing solution-processable carbon nanotube composites, conductive films, or fibers where high loading and uniform dispersion are prerequisites. Users must procure 9-Nonadecyne over generic alkyl halides because only the C19 internal alkyne architecture provides the specific chain length and bonding geometry required to replicate these solubility gains.

Synthesis of Novel Acetylenic Lipids and Liquid Crystal Intermediates

The symmetrical internal alkyne core of 9-Nonadecyne serves as an ideal scaffold for constructing complex lipids and liquid crystalline materials [1]. Its absence of a terminal alkyne proton eliminates competitive side reactions during multi-step syntheses, enabling the selective elaboration of both alkyl chains through metal-catalyzed transformations [2]. This scenario specifically requires 9-Nonadecyne over the more reactive 1-Nonadecyne because terminal alkynes would necessitate additional protection/deprotection steps, reducing overall synthetic efficiency.

Model Compound for Internal Alkyne Mechanistic Studies and Catalysis Screening

9-Nonadecyne provides a well-defined, symmetrical internal alkyne substrate for investigating alkyne metathesis, semi-hydrogenation, and cycloaddition reaction mechanisms without the complicating factors of steric bias or terminal reactivity [1]. Its defined geometry and commercial availability at 98% purity ensure that kinetic and selectivity data generated are directly comparable across different research groups, meeting the standards for rigorous physical organic chemistry.

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